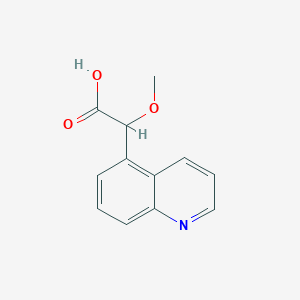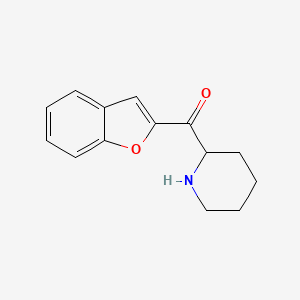![molecular formula C11H8BrFN4O3 B8352384 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one](/img/structure/B8352384.png)
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-1-methyl-1H-pyrazin-2-one with 4-fluoro-3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Bromo-3-(4-fluoro-3-aminophenylamino)-1-methyl-1H-pyrazin-2-one.
Aplicaciones Científicas De Investigación
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-difluoropyridine: Another brominated and fluorinated compound with different applications.
4-Fluoro-3-nitroaniline: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazin-2-one: The core structure of the compound.
Uniqueness
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H8BrFN4O3 |
|---|---|
Peso molecular |
343.11 g/mol |
Nombre IUPAC |
5-bromo-3-(4-fluoro-3-nitroanilino)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H8BrFN4O3/c1-16-5-9(12)15-10(11(16)18)14-6-2-3-7(13)8(4-6)17(19)20/h2-5H,1H3,(H,14,15) |
Clave InChI |
CLBIPIYZEVKBJY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C(C1=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8352314.png)




![[1-(4-nitrobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B8352359.png)




![[2-(6-nitro-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8352404.png)


